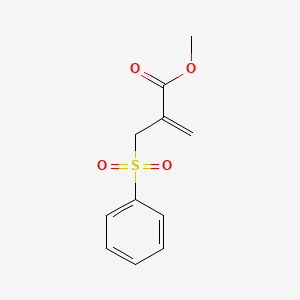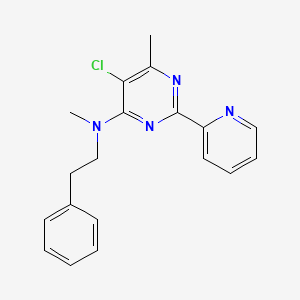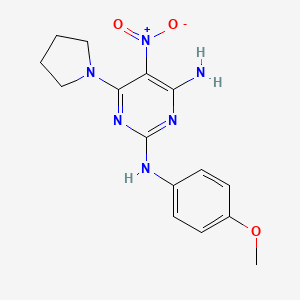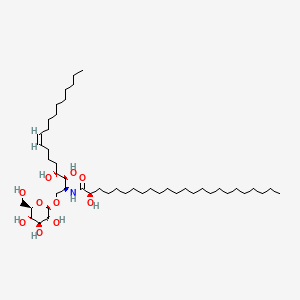
Fluopsin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluopsin B is a secondary metabolite produced by certain strains of Pseudomonas aeruginosa. It is known for its potent antimicrobial properties, particularly against multidrug-resistant bacteria. The compound is characterized by its unique structure, which includes a copper ion chelated by thiohydroxamate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluopsin B is typically synthesized through microbial fermentation. The production involves culturing Pseudomonas aeruginosa in a suitable medium, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound. The compound is then purified using techniques like liquid adsorption chromatography and identified by mass spectrometric analysis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves large bioreactors for fermentation, followed by downstream processing to extract and purify the compound. The use of advanced biotechnological methods ensures high yield and purity of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Fluopsin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying antimicrobial properties.
Reduction: The compound can be reduced under specific conditions to yield other active forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Wissenschaftliche Forschungsanwendungen
Fluopsin B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study metal-chelation and its effects on antimicrobial activity.
Biology: Investigated for its role in microbial ecology and interactions between bacteria.
Medicine: Explored as a potential therapeutic agent against multidrug-resistant infections.
Wirkmechanismus
Fluopsin B exerts its antimicrobial effects primarily through disruption of bacterial cell membranes. The copper ion in its structure plays a crucial role in this mechanism. The compound interacts with the cell membrane, causing permeabilization and subsequent cell death. This action is effective against both Gram-positive and Gram-negative bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluopsin C: Another copper-containing antibiotic produced by Pseudomonas aeruginosa, known for its broad-spectrum activity.
Thioformin: A related compound with similar metal-chelating properties.
Uniqueness of Fluopsin B
This compound is unique due to its specific structure and the presence of thiohydroxamate groups, which confer high affinity for metal ions. This unique structure enhances its antimicrobial activity and makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
31323-26-9 |
|---|---|
Molekularformel |
C6H12FeN3O3S3 |
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
iron(3+);N-methyl-N-oxidomethanethioamide |
InChI |
InChI=1S/3C2H4NOS.Fe/c3*1-3(4)2-5;/h3*2H,1H3;/q3*-1;+3 |
InChI-Schlüssel |
ACYJCOROICMUFX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C=S)[O-].CN(C=S)[O-].CN(C=S)[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14139705.png)
![4-[(2Z)-2-benzylidenehydrazinyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14139706.png)
![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)

![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B14139735.png)
